molecular formula C15H19FO4 B8359289 2-(2-Fluoro-3-methyl-benzyl)-malonic acid diethyl ester

2-(2-Fluoro-3-methyl-benzyl)-malonic acid diethyl ester

Cat. No. B8359289
M. Wt: 282.31 g/mol
InChI Key: DPPZPWFQJBNCTL-UHFFFAOYSA-N
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Patent
US07834028B2

Procedure details

Potassium hydroxide (387 mg, 6.9 mmol) was dissolved in water (8 ml) followed by the addition of 2-(2-fluoro-3-methyl-benzyl)-malonic acid diethyl ester (973 mg, 3.44 mmol). The mixture was refluxed for 5 h followed by removal of the ethanol under reduced pressure. Concentrated sulfuric acid (0.59 ml) was added to the remaining aqueous solution and refluxing was continued for 18 h. The reaction mixture was cooled to 0° C. and the precipitated product was filtered off, washed with water and dried at HV to give 433 mg (69%) of 3-(2-fluoro-3-methyl-phenyl)-propionic acid. LC-MS: tR=0.84 min; [M+H]+=183.20.
Quantity
387 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
973 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].C([O:5][C:6](=[O:22])[CH:7]([CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([CH3:20])[C:15]=1[F:21])C(OCC)=O)C>O>[F:21][C:15]1[C:16]([CH3:20])=[CH:17][CH:18]=[CH:19][C:14]=1[CH2:13][CH2:7][C:6]([OH:22])=[O:5] |f:0.1|

Inputs

Step One
Name
Quantity
387 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
8 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
973 mg
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)CC1=C(C(=CC=C1)C)F)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
followed by removal of the ethanol under reduced pressure
ADDITION
Type
ADDITION
Details
Concentrated sulfuric acid (0.59 ml) was added to the remaining aqueous solution
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
FILTRATION
Type
FILTRATION
Details
the precipitated product was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at HV

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC1=C(C=CC=C1C)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 433 mg
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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